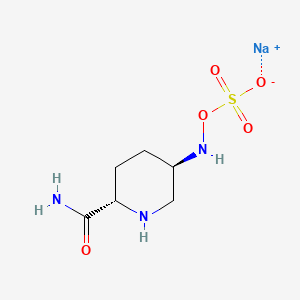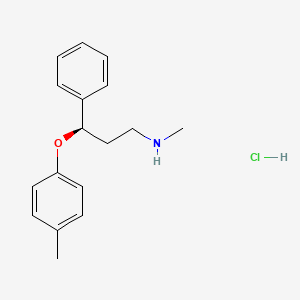
3-Keto-2-ene Donepezil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Keto-2-ene Donepezil, chemically known as 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione, is a derivative of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound this compound is an intermediate in the synthesis of Donepezil and is used for analytical method development, method validation, and quality control applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-2-ene Donepezil involves the reaction of 1-Benzylpiperidin-4-yl with methylene-5,6-dimethoxy-1H-indene-1,3(2H)-dione under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent regulatory guidelines to ensure it meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Keto-2-ene Donepezil undergoes various chemical reactions, including:
Oxidation: This reaction is vital for drug metabolism.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its properties or creating new derivatives.
Common Reagents and Conditions
Oxidation: Chloramine-T in acidic medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Donepezil can lead to the formation of various oxidized metabolites .
Aplicaciones Científicas De Investigación
3-Keto-2-ene Donepezil has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Keto-2-ene Donepezil is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease . The compound targets the acetylcholinesterase enzyme and inhibits its activity, thereby enhancing cholinergic transmission in the central nervous system .
Comparación Con Compuestos Similares
3-Keto-2-ene Donepezil can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of Donepezil. Its role in analytical method development and quality control also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C24H25NO4 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C24H25NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |
Clave InChI |
DVHWEEFGSJWWBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


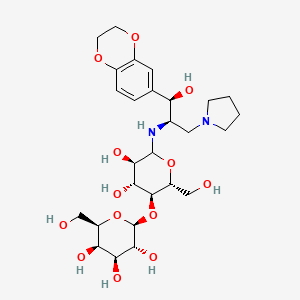
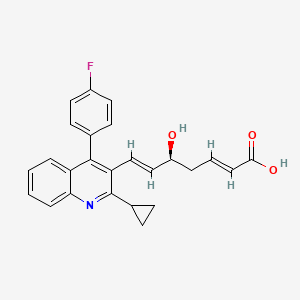
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
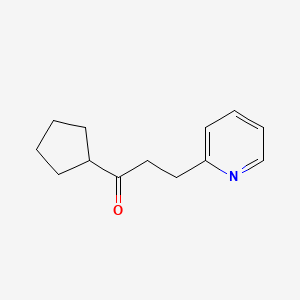
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
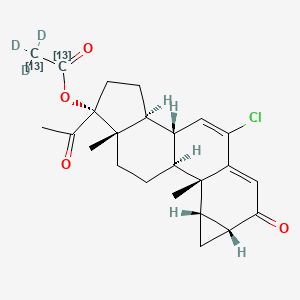
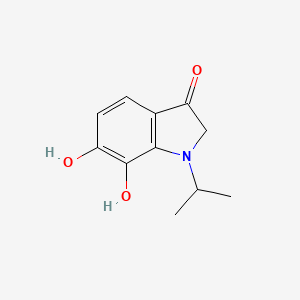
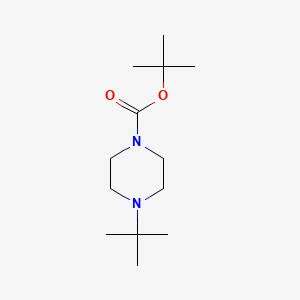
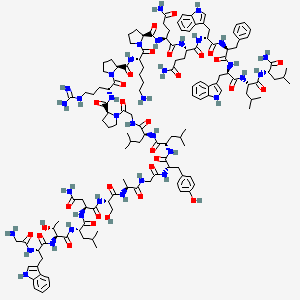
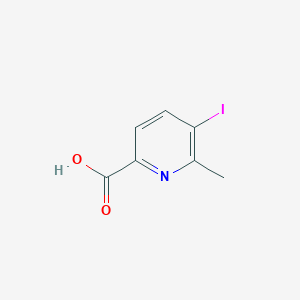
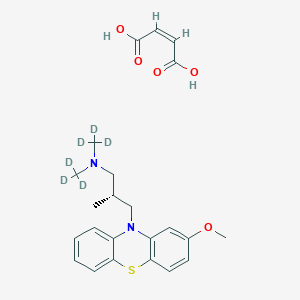
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
